Tetrabutylammonium periodate

描述

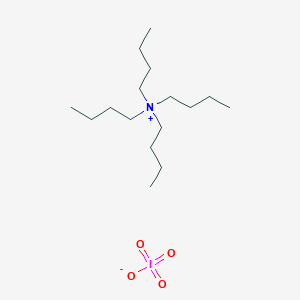

Tetrabutylammonium periodate is a chemical compound with the molecular formula C₁₆H₃₆INO₄. It is a quaternary ammonium salt where the cation is tetrabutylammonium and the anion is periodate. This compound is known for its strong oxidizing properties and is widely used in organic synthesis and various industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: Tetrabutylammonium periodate can be synthesized through the reaction of tetrabutylammonium hydroxide with periodic acid. The reaction typically occurs in an organic solvent such as dichloromethane or acetonitrile. The general reaction is as follows: [ \text{(C₄H₉)₄N(OH)} + \text{H₅IO₆} \rightarrow \text{(C₄H₉)₄N(IO₄)} + \text{H₂O} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the careful control of reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to remove any impurities.

化学反应分析

Oxidation of Sulfides to Sulfoxides and Sulfones

TBAPI efficiently oxidizes sulfides to sulfoxides under mild conditions, with further oxidation to sulfones achievable at elevated temperatures or prolonged reaction times.

Example Reaction:

R–S–R' + TBAPI → R–SO–R' (sulfoxide) → R–SO₂–R' (sulfone)

Key Findings:

-

Selectivity: Controlled stoichiometry and temperature prevent over-oxidation to sulfones .

-

Solvent Compatibility: Reactions proceed optimally in dichloromethane or chloroform .

-

Catalytic Use: TBAPI acts as a co-oxidant in metal-catalyzed systems, enhancing turnover numbers .

Epoxidation of Alkenes

TBAPI enables highly selective epoxidation of unfunctionalized alkenes (>95% selectivity) when paired with manganese porphyrin catalysts and nitrogen donors like imidazole .

Mechanistic Insights:

-

Catalyst Effects: Electron-withdrawing substituents on manganese porphyrins (e.g., Mn(TPFPP)OAc) reduce activity due to steric and electronic factors .

-

Axial Ligand Role: Imidazole facilitates p-bonding interactions with the Mn center, stabilizing the active oxidant species (Mn(Por)(IO₄)(ImH)) .

-

Substrate Reactivity: Electron-rich alkenes (e.g., styrene) react faster than electron-deficient analogs .

Table 1: Epoxidation Efficiency with Mn(Por)/TBAPI Systems

| Substrate | Catalyst | Reaction Time (h) | Epoxide Yield (%) |

|---|---|---|---|

| Styrene | Mn(TPP)OAc | 4 | 98 |

| Cyclohexene | Mn(TDCPP)OAc | 24 | 85 |

| α-Methylstyrene | Mn(TPFPP)OAc | 24 | 92 |

Oxidative Decarboxylation and C–H Activation

TBAPI promotes oxidative decarboxylation of carboxylic acids to generate radicals or carbonyl compounds. It also facilitates C–H bond activation in aromatic systems.

Applications:

-

Aromatic Carboxylic Acids: TBAPI in ionic liquids converts aryl aldehydes to carboxylic acids via intermediate nitroso derivatives .

-

Benzyl Halides: Oxidizes benzyl halides to benzaldehydes without over-oxidation to benzoic acids .

Analytical Chemistry: Potentiometric Titration of Phenothiazines

TBAPI serves as an oxidimetric titrant for phenothiazine derivatives in pharmaceutical formulations.

Methodology:

-

Procedure: Phenothiazines are extracted into chloroform and titrated with TBAPI under acidic conditions .

-

Accuracy: Relative standard deviation (RSD) of 1–1.5% for 5 mg samples .

-

Detection: Potentiometric endpoint determination ensures precision .

pH-Dependent Reactivity and Periodate Speciation

TBAPI’s oxidizing power correlates with periodate speciation (IO₄⁻ vs. H₄IO₆⁻), which is pH-dependent:

-

Acidic Conditions: Metaperiodate (IO₄⁻) dominates, favoring electrophilic oxidations .

-

Neutral/Alkaline Conditions: Orthoperiodate (H₄IO₆⁻) forms, reducing reactivity .

Table 2: Periodate Equilibria in Aqueous Solutions

| pH Range | Dominant Species | Reactivity Profile |

|---|---|---|

| 1–3 | IO₄⁻ | High oxidative capacity |

| 4–7 | H₃IO₆²⁻ | Moderate reactivity |

| >8 | H₄IO₆⁻ | Low reactivity |

Stability and Handling Considerations

-

Light Sensitivity: TBAPI degrades upon exposure to light, turning yellow, but retains oxidizing capacity if stored in darkness .

-

Moisture Tolerance: Commercial samples often contain ~10% water without significant activity loss .

Comparative Advantages Over Other Oxidants

科学研究应用

Oxidative Reactions in Organic Synthesis

Epoxidation of Alkenes

One of the notable applications of TBAPI is in the selective epoxidation of alkenes. Research has shown that TBAPI can achieve over 95% selectivity in the epoxidation of unfunctionalized alkenes when used alongside manganese porphyrin catalysts. The presence of nitrogen donors enhances the catalytic activity, demonstrating the importance of electronic and steric factors in these reactions .

Table 1: Epoxidation Selectivity Using TBAPI

| Alkene Type | Selectivity (%) | Catalyst Used |

|---|---|---|

| Unfunctionalized | > 95 | Manganese(III) meso-tetraphenylporphyrin |

| Functionalized | Variable | Manganese(III) meso-tetraphenylporphyrin |

Malaprade Oxidation

TBAPI is also utilized in the Malaprade oxidation, where it cleaves diols into carbonyl compounds. This reaction is crucial for synthesizing valuable intermediates in pharmaceuticals and fine chemicals .

Analytical Chemistry Applications

Potentiometric Titration

TBAPI serves as a strong oxidizing agent in potentiometric titrations, particularly for determining iodide concentrations in various solvents. A study optimized the conditions for titrating tetrabutylammonium iodide (TBAI) using TBAPI, showcasing its effectiveness as an acid indicator during titrations .

Table 2: Potentiometric Analysis Using TBAPI

| Analyte | Methodology | Detection Limit (mg) |

|---|---|---|

| Iodide | Titration with TBAPI | 5 |

| Phenothiazine Derivatives | Oxidimetric Titration with TBAPI | 5 |

Catalytic Reactions

Catalytic Oxidation of Dihydropyridines

In a study focusing on the catalytic oxidation of 1,4-dihydropyridines, TBAPI was employed alongside manganese amino acid Schiff base catalysts. The reaction demonstrated efficient oxidation under mild conditions, highlighting TBAPI's role as a reliable oxidant in complex organic transformations .

Photochemical Applications

Geometric Changes upon Photoexcitation

Recent computational studies have indicated that TBAPI undergoes geometric changes upon photoexcitation, which may facilitate unique chemical pathways in photochemical reactions. This property could open new avenues for utilizing TBAPI in light-driven chemical processes .

作用机制

The mechanism of action of tetrabutylammonium periodate involves the transfer of oxygen atoms from the periodate anion to the substrate. This process typically occurs through a series of intermediate steps, where the periodate anion forms a complex with the substrate, facilitating the oxidation reaction. The molecular targets are usually functional groups such as hydroxyl, thiol, and ether groups, which are oxidized to their respective higher oxidation states.

相似化合物的比较

Tetrabutylammonium fluoride: Used as a desilylation reagent.

Tetrabutylammonium bromide: A precursor to other tetrabutylammonium salts.

Tetrabutylammonium hydroxide: Used in acid-base reactions.

Tetrabutylammonium hexafluorophosphate: An electrolyte for nonaqueous electrochemistry.

Uniqueness: Tetrabutylammonium periodate is unique due to its strong oxidizing properties and its ability to selectively oxidize a wide range of functional groups under mild conditions. This makes it a valuable reagent in both laboratory and industrial settings.

生物活性

Tetrabutylammonium periodate (TBAP), a quaternary ammonium salt with the formula , is recognized for its significant oxidizing properties and its application in various biochemical reactions. This article explores the biological activity of TBAP, focusing on its mechanisms, applications in oxidation reactions, and potential implications in medicinal chemistry.

TBAP is characterized by its stability and solubility in organic solvents, which enhances its utility in synthetic organic chemistry. The compound acts primarily as an oxidizing agent, facilitating the conversion of alcohols to carbonyl compounds, and has been shown to efficiently oxidize thioethers to sulfoxides . The oxidation mechanism typically involves the formation of high-valent iodine intermediates, which are crucial for the reactivity observed in various substrates.

Applications in Organic Synthesis

- Epoxidation Reactions : TBAP has been employed in highly selective epoxidation reactions of unfunctionalized alkenes. In studies involving manganese porphyrins as catalysts, TBAP demonstrated over 95% selectivity in producing epoxides from alkenes, indicating its effectiveness in facilitating oxidative transformations .

- Oxidative Transformations : TBAP is also used to convert α-hydroxy ketones into α-diketones and α-hydroxy carboxylic acids into their respective carbonyl derivatives. This versatility makes TBAP a valuable reagent in organic synthesis .

- Biological Activity Studies : Recent investigations have highlighted the potential of TBAP-derived products in biological contexts. For instance, compounds synthesized using TBAP have shown inhibitory effects against cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer), suggesting that TBAP can play a role in developing anticancer agents .

Case Study 1: Epoxidation of Alkenes

A study conducted by Mohajer et al. illustrated the use of TBAP for the epoxidation of various alkenes in the presence of manganese porphyrins. The results indicated that electron-rich double bonds exhibited greater reactivity, while sterically hindered alkenes showed reduced conversion rates. The study emphasized the importance of reaction conditions and substrate characteristics on the efficiency of TBAP as an oxidizing agent .

| Substrate Type | Epoxidation Yield (%) | Comments |

|---|---|---|

| Unfunctionalized Alkenes | > 95 | High selectivity achieved |

| Sterically Hindered Alkenes | < 50 | Lower reactivity observed |

Case Study 2: Biological Activity Against Cancer

Research on TBAP-derived compounds revealed significant biological activity against cancer cell lines. Compounds synthesized from ergosterol acetate using TBAP showed low micromolar inhibition against MCF-7 cells, indicating potential for therapeutic applications .

| Compound Type | IC50 (µM) MCF-7 | IC50 (µM) PC-3 |

|---|---|---|

| TBAP-derived Adducts | 6.5 | 160 |

| Ergosterol | >100 | >100 |

属性

IUPAC Name |

tetrabutylazanium;periodate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.HIO4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3,4)5/h5-16H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVXLMQALOZKES-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.[O-]I(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65201-77-6 | |

| Record name | Tetrabutylammonium periodate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65201-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutylammonium periodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of tetrabutylammonium periodate?

A1: The molecular formula of this compound is C16H36IN1O4, and its molecular weight is 417.34 g/mol.

Q2: What spectroscopic data are available for this compound?

A2: While the provided abstracts do not detail specific spectroscopic data, researchers frequently employ techniques like NMR, IR, and UV-Vis to characterize TBAPI and monitor reactions. [, , ]

Q3: In what solvents is this compound typically soluble?

A3: TBAPI exhibits solubility in various aprotic organic solvents like chloroform (CHCl3) and acetonitrile (CH3CN). [, , , ]

Q4: Are there stability concerns when using this compound?

A4: While generally stable, TBAPI can be moisture-sensitive. Storage under anhydrous conditions is recommended. [, ]

Q5: How does this compound function as an oxidizing agent?

A5: TBAPI acts as a mild oxygen atom transfer agent, facilitating the oxidation of a variety of functional groups. [, , , , , ]

Q6: What are some common applications of this compound in organic synthesis?

A6: TBAPI finds use in oxidizing:

- Alcohols to carbonyl compounds: [, ]

- α-Hydroxy ketones to α-diketones: []

- α-Hydroxy carboxylic acids to carbonyl compounds (with decarboxylation): []

- Thiols to disulfides: []

- Thioethers to sulfoxides: [, , , ]

- Thioamides to amides: [, ]

- Alkenes to epoxides: [, ]

- 1,4-Dihydropyridines to pyridines: []

- Benzylcarboxylic acid derivatives to carbonyl compounds: []

Q7: Does this compound require catalysts for all oxidation reactions?

A7: While TBAPI can directly oxidize certain substrates, its effectiveness often increases in the presence of catalysts like Lewis acids (e.g., AlCl3, BF3·Et2O) or transition metal complexes (e.g., manganese porphyrins). [, , , , , ]

Q8: Can you provide an example of how this compound is used in conjunction with a catalyst?

A8: In the epoxidation of alkenes, TBAPI serves as the oxidant, while manganese(III) porphyrins, often with imidazole as a co-catalyst, catalyze the reaction. This system enables highly selective epoxidation of unfunctionalized alkenes. [, ]

Q9: What influences the selectivity of this compound in oxidation reactions?

A9: Selectivity is influenced by factors like:

- Substrate structure: Less bulky alkenes with electron-rich double bonds are more reactive in epoxidation. []

- Catalyst structure: In manganese porphyrin-catalyzed reactions, electron-withdrawing and bulky substituents on the porphyrin phenyl groups lower catalytic activity. []

- Axial ligands: The nature of anionic axial ligands in manganese porphyrins significantly impacts catalytic activity in decarboxylation reactions. []

- Additives: Imidazole and its derivatives enhance reactivity and selectivity in both epoxidation and decarboxylation reactions. [, ]

Q10: How is this compound employed in the analysis of sulfur compounds in petroleum?

A10: TBAPI selectively oxidizes sulfides to sulfoxides, facilitating their separation and quantification. Techniques like potentiometric titration [] and positive-ion electrospray Fourier transform ion cyclotron resonance mass spectrometry (ESI FT-ICR MS) [, ] are then employed to analyze the oxidized products, providing insights into the sulfur compound distribution in petroleum samples.

Q11: Is there research on modifying the structure of this compound to enhance its properties?

A11: While the provided abstracts do not directly address structural modifications of TBAPI, the use of cetyltrimethylammonium periodate as an alternative oxidant is mentioned, suggesting an interest in exploring structure-activity relationships. []

Q12: How can the stability of this compound be enhanced?

A12: Storing TBAPI under anhydrous conditions and potentially developing formulations that minimize moisture exposure can improve its stability. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。